3'-Demethylnobiletin 3'-Demethylnobiletin 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone is a member of flavonoids and an ether.
2-(3-Hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one is a natural product found in Citrus reticulata, Citrus deliciosa, and other organisms with data available.
See also: Tangerine peel (part of).
Brand Name: Vulcanchem
CAS No.: 112448-39-2
VCID: VC21184286
InChI: InChI=1S/C20H20O8/c1-23-13-7-6-10(8-11(13)21)14-9-12(22)15-16(24-2)18(25-3)20(27-5)19(26-4)17(15)28-14/h6-9,21H,1-5H3
SMILES: COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)O
Molecular Formula: C20H20O8
Molecular Weight: 388.4 g/mol

3'-Demethylnobiletin

CAS No.: 112448-39-2

Cat. No.: VC21184286

Molecular Formula: C20H20O8

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

3'-Demethylnobiletin - 112448-39-2

Specification

Description 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone is a member of flavonoids and an ether.
2-(3-Hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one is a natural product found in Citrus reticulata, Citrus deliciosa, and other organisms with data available.
See also: Tangerine peel (part of).
CAS No. 112448-39-2
Molecular Formula C20H20O8
Molecular Weight 388.4 g/mol
IUPAC Name 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one
Standard InChI InChI=1S/C20H20O8/c1-23-13-7-6-10(8-11(13)21)14-9-12(22)15-16(24-2)18(25-3)20(27-5)19(26-4)17(15)28-14/h6-9,21H,1-5H3
Standard InChI Key XFYYZBJXMSDKCV-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)O
Canonical SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)O
Melting Point 139 - 140 °C

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